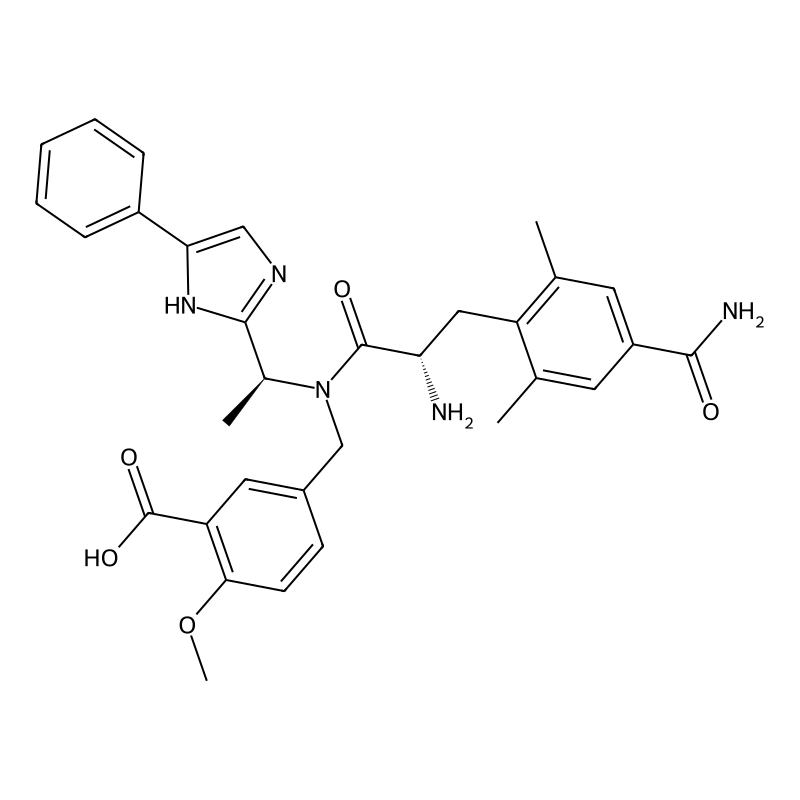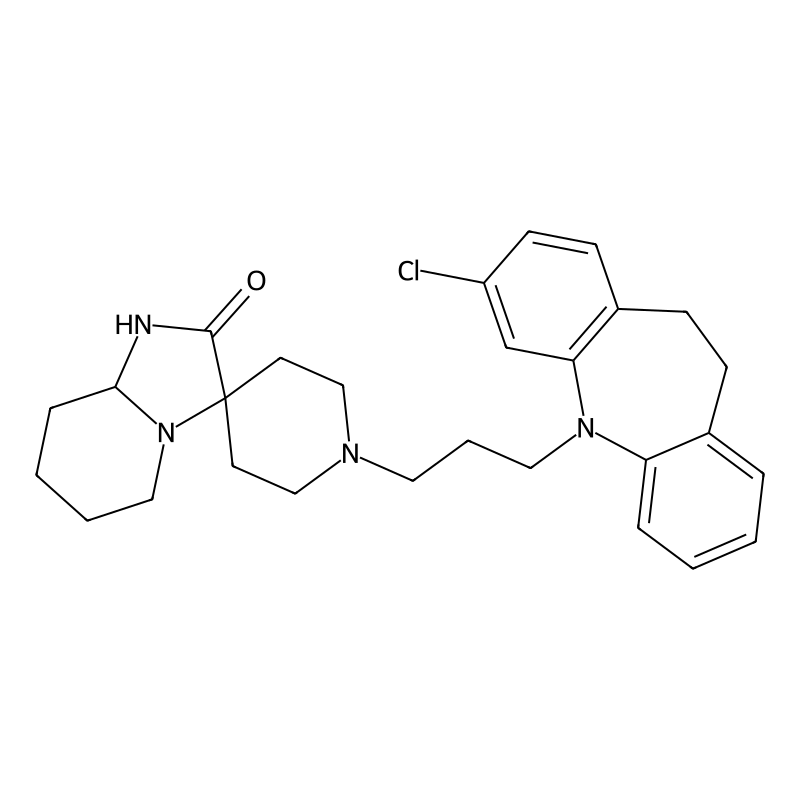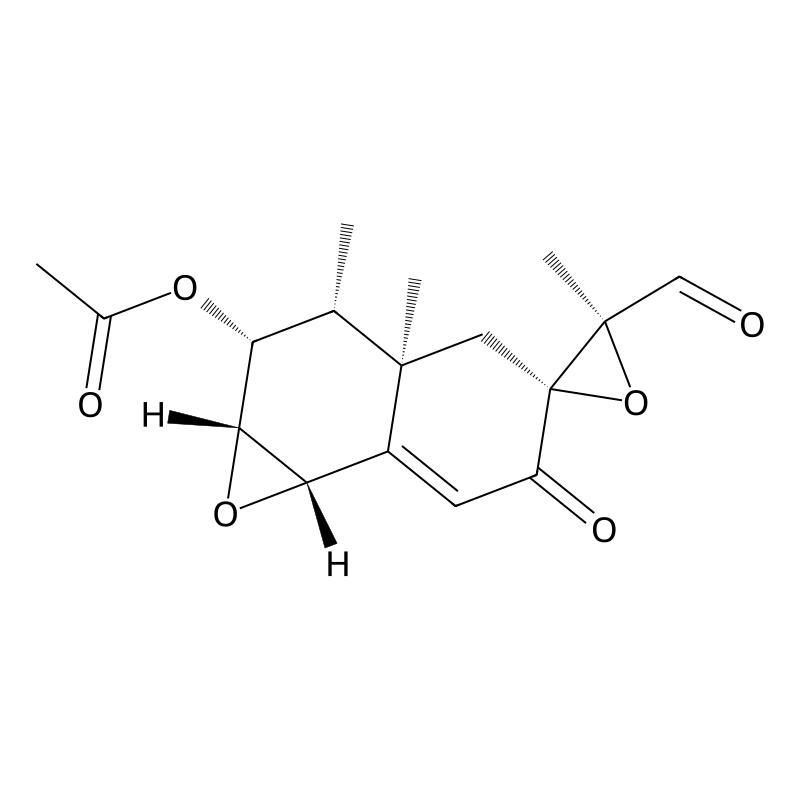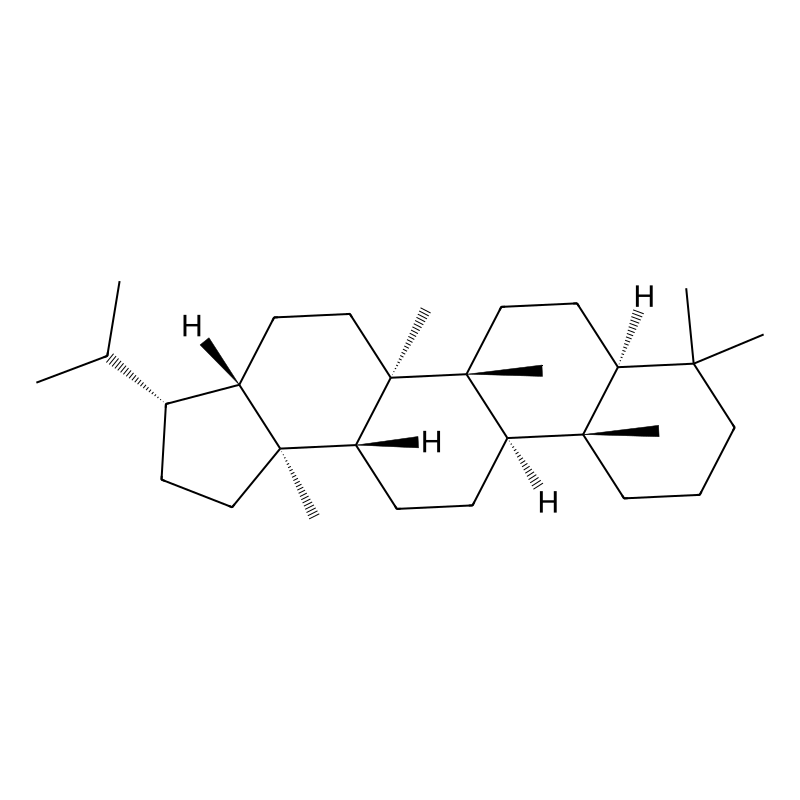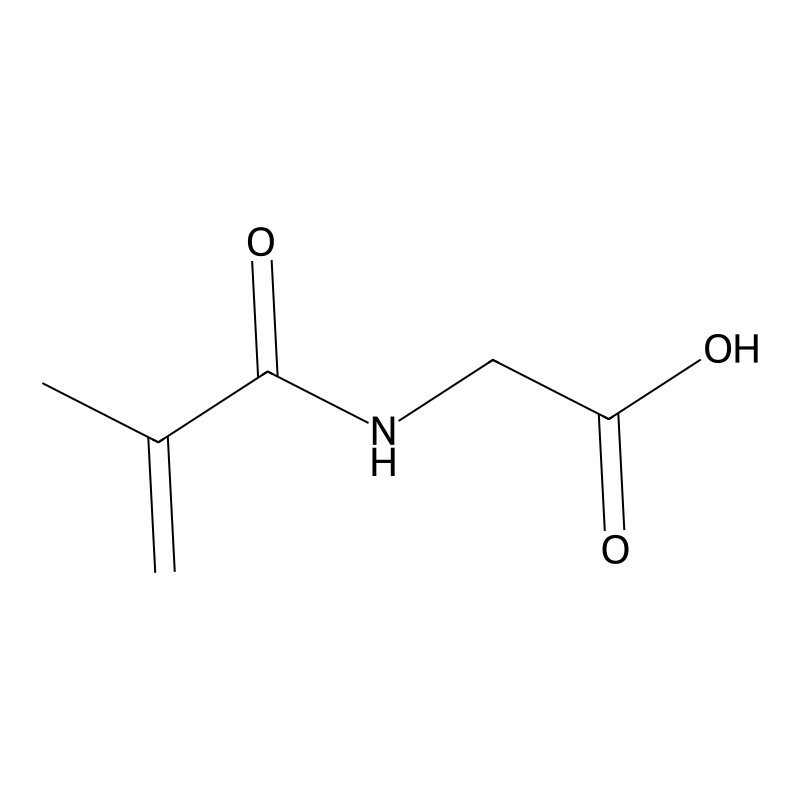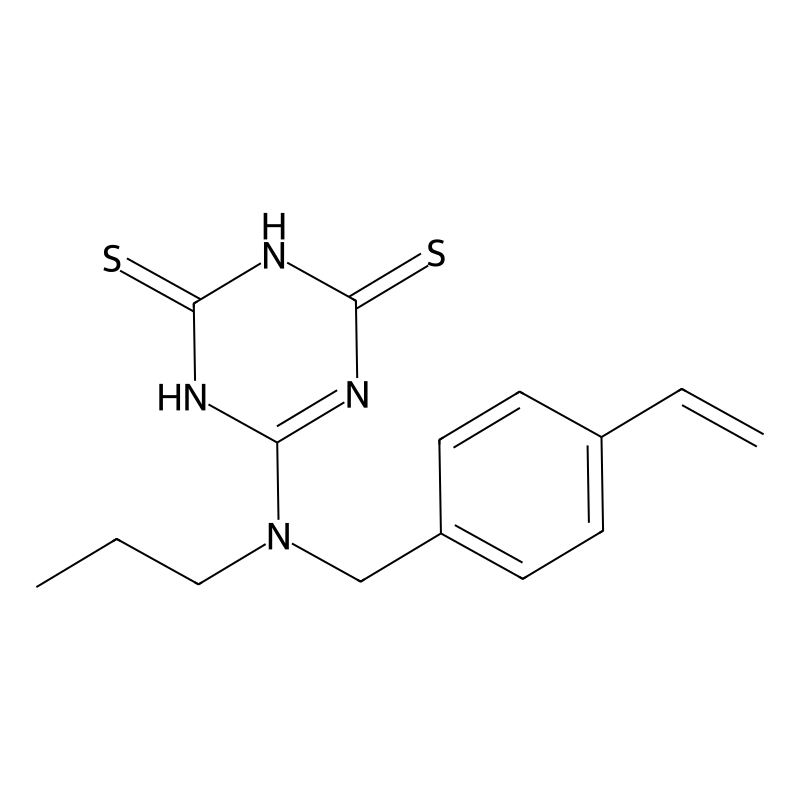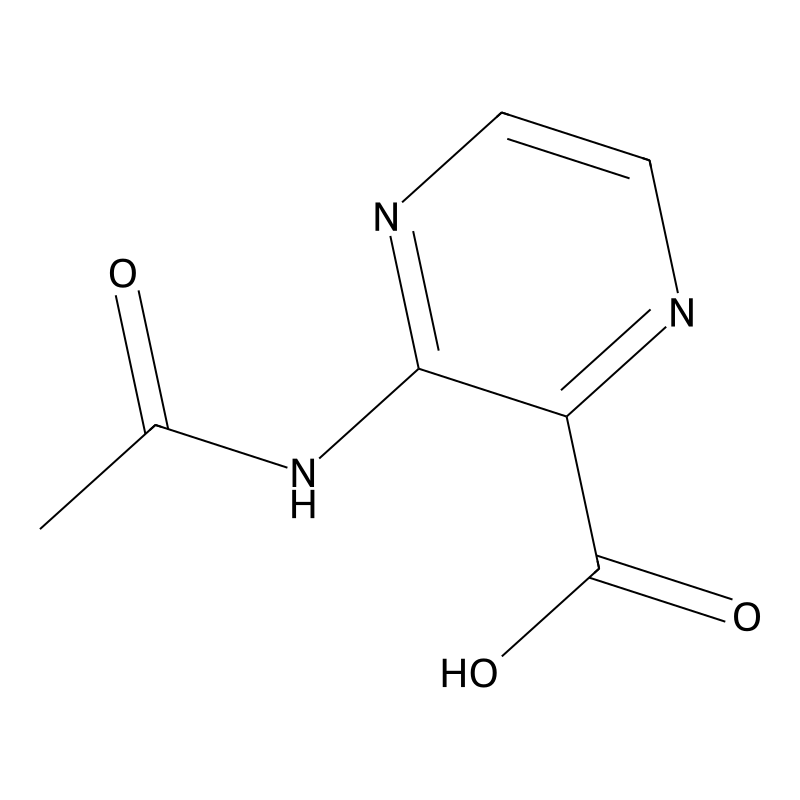(Z)-Akuammidine

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
(Z)-Akuammidine, also known as (Z)-Rhazine, is a naturally occurring alkaloid found in the leaves of Eriobotrya japonica, commonly known as the loquat plant []. While the full extent of its potential applications is still being explored, (Z)-Akuammidine has been investigated for its various scientific research applications, including:
Bioactive properties
Studies have shown that (Z)-Akuammidine possesses various bioactive properties, including antioxidant, antimicrobial, and cytotoxic activities [, ]. These properties make it a potential candidate for the development of new drugs or therapeutic agents.
- Antioxidant activity: Research suggests that (Z)-Akuammidine may have the ability to scavenge free radicals, which are harmful molecules that can damage cells and contribute to various diseases []. This potential antioxidant property could be beneficial for preventing or managing oxidative stress-related conditions.
- Antimicrobial activity: Studies have shown that (Z)-Akuammidine exhibits antimicrobial activity against various bacteria and fungi []. This suggests that it could be explored for the development of novel antimicrobial agents to combat infectious diseases.
- Cytotoxic activity: Some studies have reported cytotoxic effects of (Z)-Akuammidine on certain cancer cell lines []. However, further research is needed to understand its potential as an anti-cancer agent and its specific mechanisms of action.
(Z)-Akuammidine is a naturally occurring alkaloid primarily derived from plants in the Apocynaceae family. This compound is characterized by its unique structural features, including an indole framework and a bicyclic system, which contribute to its biological activities. The molecular formula for (Z)-Akuammidine is C₁₄H₁₅N₃O, and it exhibits a significant degree of stereochemistry, particularly in its double bond configuration, which influences its reactivity and interactions with biological systems .
- Aldol Condensation: This is a fundamental reaction in the synthesis of (Z)-Akuammidine, allowing for the formation of carbon-carbon bonds and the construction of its complex structure .
- Knoevenagel Condensation: This reaction is utilized to form carbon-carbon double bonds, which are essential in establishing the compound's stereochemistry .
- Cyclization Reactions: Various cyclization methods, including Mannich-type reactions and Lewis acid-mediated cyclizations, are employed to create the bicyclic structures characteristic of (Z)-Akuammidine and related alkaloids .
(Z)-Akuammidine exhibits a range of biological activities that make it a subject of interest in pharmacological research. Notable activities include:
- Anticancer Properties: Studies have indicated that (Z)-Akuammidine possesses cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating its potential use as an antimicrobial agent .
- Neuroprotective Effects: Preliminary research suggests that (Z)-Akuammidine may have neuroprotective properties, although further studies are needed to elucidate these effects fully .
The synthesis of (Z)-Akuammidine can be achieved through several methodologies:
- Total Synthesis via Aldol Condensation: A prominent method involves using aldol condensation followed by hydroboration to yield high diastereoselectivity .
- Diverse Synthetic Strategies: Other strategies include Lewis acid-mediated cyclizations and Mannich-type reactions that facilitate the construction of the indole-fused bicyclic structure .
- Stepwise Approaches: Recent studies have reported multi-step synthesis involving various reactions such as oxidation and esterification to achieve the desired compound .
(Z)-Akuammidine has potential applications in several fields:
- Pharmaceutical Development: Its bioactive properties make it a candidate for drug development, particularly in oncology and infectious disease treatment.
- Natural Product Research: As a secondary metabolite, it serves as a reference material for studies on plant-derived compounds and their therapeutic potentials .
- Chemical Biology: The compound's unique structure allows it to be used as a probe in chemical biology studies to explore molecular interactions within biological systems.
Research into the interaction of (Z)-Akuammidine with biological targets has revealed important insights:
- Receptor Binding Studies: Investigations into how (Z)-Akuammidine interacts with specific receptors can provide information on its mechanism of action and therapeutic potential .
- Enzyme Inhibition: Studies have shown that (Z)-Akuammidine may inhibit certain enzymes involved in disease pathways, making it a valuable candidate for further exploration in drug design .
Several compounds share structural or functional similarities with (Z)-Akuammidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Vincamine | Indole structure; bicyclic | Known for cognitive enhancement properties |
| Quercetin | Flavonoid; phenolic structure | Antioxidant properties |
| Vellosimine | Derived from E-Akuammidine | Exhibits neuroprotective effects |
| Ajmaline | Alkaloid; indole framework | Used in cardiac arrhythmia treatment |
(Z)-Akuammidine is unique due to its specific stereochemistry and bioactivity profile, distinguishing it from these similar compounds. Its diverse biological activities and potential therapeutic applications make it a significant focus of ongoing research in medicinal chemistry and pharmacology.
(Z)-Akuammidine represents a significant monoterpene indole alkaloid found predominantly within the Gelsemiaceae and Apocynaceae plant families [1]. The compound exhibits widespread distribution across multiple genera, with particularly notable concentrations in Gelsemium sempervirens, Gelsemium elegans, and various Alstonia species [1] [4]. Research has documented the presence of (Z)-Akuammidine in Gelsemium species, where it coexists with other major alkaloids including gelsemine and koumine [9] [17].
Within the Alstonia genus, particularly in Alstonia scholaris, (Z)-Akuammidine demonstrates substantial accumulation, comprising approximately 10.35 to 16.22 percent of the total alkaloid content in leaf extracts [38]. The compound has been identified in both (Z) and (E) stereoisomeric forms, with the (Z)-isomer exhibiting greater polarity and earlier elution in chromatographic analyses [38]. Alstonia macrophylla represents another significant source, where seventeen alkaloids including (Z)-Akuammidine have been isolated from stem-bark and leaf extracts [6].
The phytochemical profile of Gelsemium species reveals that monoterpene indole alkaloids are particularly concentrated in root tissues, accounting for approximately 0.5 percent of the total plant weight [36]. Stems, fruits, branches, and other aerial parts typically contain lower concentrations of these alkaloids [36]. In Gelsemium elegans, the compound has been detected in both roots and aerial parts, contributing to the plant's overall alkaloid diversity [15].
Table 1: Phytochemical Distribution of (Z)-Akuammidine in Gelsemium spp. and Related Genera
| Species | Primary Location | Akuammidine Content (µg/g) | Primary Alkaloids | Tissue Distribution |
|---|---|---|---|---|
| Gelsemium sempervirens | North and Middle America | Variable | Gelsemine, Koumine | Roots, stems, leaves |
| Gelsemium elegans | Asia | Present | Koumine, Gelsemine | Roots, aerial parts |
| Alstonia scholaris | Asia | 10.35-16.22% | Picrinine, Picralinal, Akuammidine | Leaves, bark, fruits |
| Alstonia macrophylla | Malaysia | Present | Multiple alkaloids | Stem-bark, leaves |
| Rauwolfia serpentina | Asia | Trace | Ajmaline, Reserpine | Root tissue |
The distribution pattern suggests that (Z)-Akuammidine serves as a common intermediate in the biosynthetic pathways of sarpagine-type alkaloids across these genera [39]. The compound's presence in multiple plant families indicates its fundamental role in monoterpene indole alkaloid metabolism and its evolutionary significance within these lineages [32].
Biogenetic Relationships Within Macroline Alkaloid Family
(Z)-Akuammidine belongs to the extensive sarpagine-macroline-ajmaline family of monoterpene indole alkaloids, which comprises more than 300 monomeric and approximately 100 bisindole alkaloids [32] [39]. The macroline alkaloid family represents one of the most structurally diverse groups of natural products, with sarpagine alkaloids serving as the largest class within this biosynthetic network [39]. The biogenetic relationships within this family are characterized by shared structural features and common biosynthetic origins from the central precursor strictosidine [4] [23].
The structural framework of (Z)-Akuammidine features the characteristic sarpagan bridge, formed by the crucial carbon-carbon bond between positions C-5 and C-16 [25] [26]. This structural element distinguishes sarpagine-type alkaloids from their macroline counterparts and represents a key biogenetic transformation in alkaloid diversification [27]. The formation of this bridge occurs through enzymatic cyclization reactions that establish the quinuclidine ring system characteristic of sarpagine alkaloids [25].
Within the macroline alkaloid family, (Z)-Akuammidine demonstrates close biogenetic relationships with other akuammiline alkaloids, including akuammicine and strictamine [23]. These compounds share common biosynthetic intermediates and undergo similar enzymatic transformations during their formation [4]. The akuammiline subfamily is characterized by specific stereochemical configurations at key positions, particularly the C-16 stereocenter, which influences the biological activity and pharmacological properties of these alkaloids [29].
The biogenetic pathway leading to (Z)-Akuammidine involves multiple enzymatic steps beginning with the condensation of tryptamine and secologanin by strictosidine synthase [28]. This initial reaction establishes the fundamental indole-monoterpene framework that undergoes subsequent modifications through a series of oxidative and cyclization reactions [23]. The stereochemical outcome at the C-19 position, which bears the ethylidene substituent in (Z)-Akuammidine, is determined by specific enzymatic mechanisms that control the geometric configuration of the double bond [29].
Research has revealed that the macroline alkaloid family exhibits remarkable structural diversity through variations in oxidation states, substitution patterns, and stereochemical configurations [32]. (Z)-Akuammidine represents a specific member of this family characterized by its methyl ester functionality at C-16 and the hydroxymethyl group at C-17 [1]. These structural features distinguish it from related alkaloids and contribute to its unique biochemical properties within the sarpagine-macroline alkaloid network [39].
Enzymatic Mechanisms in Sarpagan-Akuammiline Alkaloid Biosynthesis
The biosynthetic pathway leading to (Z)-Akuammidine involves a complex series of enzymatic transformations orchestrated by multiple enzyme families, with cytochrome P450 monooxygenases playing a central role in the structural diversification process [22] [41]. The initial step in monoterpene indole alkaloid biosynthesis involves strictosidine synthase, which catalyzes the condensation of tryptamine with secologanin to form strictosidine, the universal precursor for all monoterpene indole alkaloids [28]. This enzyme belongs to the lyase family and operates through a formal Pictet-Spengler reaction mechanism [28].
Following strictosidine formation, the pathway diverges through the action of specialized enzymes that control the formation of different alkaloid subfamilies [23]. The conversion of strictosidine to (Z)-Akuammidine requires the coordinated activity of geissoschizine synthase and geissoschizine oxidase, which work in tandem to produce the critical intermediate akuammicine [23]. Geissoschizine synthase, an alcohol dehydrogenase, converts strictosidine aglycone to geissoschizine, while geissoschizine oxidase, a cytochrome P450 enzyme, catalyzes the subsequent oxidative transformation [23].
Table 2: Key Enzymes in Sarpagan-Akuammiline Alkaloid Biosynthetic Pathways
| Enzyme | Classification | Substrate | Product | Cellular Location |
|---|---|---|---|---|
| Strictosidine Synthase | EC 4.3.3.2 | Tryptamine + Secologanin | Strictosidine | Cytosol |
| Geissoschizine Synthase (GS1) | Alcohol Dehydrogenase | Strictosidine aglycone | Geissoschizine | Nucleus/Cytosol |
| Geissoschizine Oxidase (GO) | Cytochrome P450 | Geissoschizine | Rhazimal | Endoplasmic Reticulum |
| Sarpagan Bridge Enzyme (SBE) | Cytochrome P450 | Geissoschizine | Akuammidine aldehyde | Endoplasmic Reticulum |
| Rhazimal Synthase (RHS) | Cytochrome P450 | Geissoschizine | Rhazimal (16R) | Endoplasmic Reticulum |
Sarpagan bridge enzymes represent a specialized class of cytochrome P450 monooxygenases that catalyze the crucial C-5 to C-16 coupling reaction characteristic of sarpagine-type alkaloids [25] [26]. These enzymes demonstrate substrate-controlled cyclization and aromatization activities, with the specific product outcome dependent upon the structural features of the geissoschizine substrate [25]. Research has identified multiple sarpagan bridge enzymes across different plant species, including Catharanthus roseus, Tabernaemontana elegans, and Rauwolfia serpentina [14] [26].
The enzymatic formation of the sarpagan bridge requires nicotinamide adenine dinucleotide phosphate and oxygen, indicating the involvement of cytochrome P450-dependent monooxygenase activity [7]. Studies using cell-free enzyme extracts from Rauwolfia serpentina have demonstrated that the conversion of geissoschizine to the sarpagan scaffold involves both cyclization and subsequent aromatization reactions [7]. The process is sensitive to cytochrome P450 inhibitors, confirming the essential role of these enzymes in bridge formation [7].
Rhazimal synthases represent another important class of cytochrome P450 enzymes involved in akuammiline alkaloid biosynthesis [29]. These enzymes catalyze the oxidative transformation of geissoschizine to rhazimal, which serves as a key intermediate in the formation of various akuammiline alkaloids including (Z)-Akuammidine [29]. Recent research has revealed that rhazimal synthases from different plant species, including Alstonia scholaris, Vinca minor, and Amsonia tabernaemontana, exclusively produce the 16R rhazimal stereoisomer [29].
The stereochemical control exerted by these enzymes is critical for determining the final configuration of (Z)-Akuammidine and related alkaloids [29]. Downstream esterases and deformylases can epimerize and alter the stereochemical configuration, yielding naturally occurring alkaloids with distinct C-16 stereochemistry in different plant species [29]. This enzymatic network demonstrates the sophisticated biochemical machinery that plants have evolved to generate structural diversity within the monoterpene indole alkaloid family [22].
Localization and Seasonal Variation in Plant Tissues
The distribution of (Z)-Akuammidine within plant tissues exhibits distinct patterns that reflect the specialized functions of different organs in alkaloid biosynthesis and storage [18] [19]. Research conducted on Alstonia scholaris has revealed significant variations in alkaloid content across different plant parts, with fruits showing the highest concentrations of akuammidine, while stems and trunk bark contain substantially lower levels [18]. This tissue-specific distribution pattern suggests that reproductive organs serve as primary sites for alkaloid accumulation, potentially providing chemical defense for developing seeds [18].
Seasonal variation profoundly influences the biosynthesis and accumulation of (Z)-Akuammidine in plant tissues [18] [30]. Studies examining monthly collections of Alstonia scholaris leaves over a complete annual cycle have demonstrated that alkaloid concentrations fluctuate in response to environmental conditions and developmental stages [18]. The highest concentrations of picrinine and picralinal, alkaloids closely related to akuammidine, were observed during the July to September period, with concentrations reaching 181.45 ± 0.99 µg/g and 127.40 ± 19.06 µg/g respectively [18].
Table 3: Seasonal Variation in Alkaloid Content in Plant Tissues
| Season | Akuammidine (µg/g DW) | Picrinine (µg/g DW) | General Alkaloid Trend | Environmental Factors |
|---|---|---|---|---|
| Spring | Low | 181.45±0.99 | Increasing | Growth initiation |
| Summer | Medium | Medium | Peak | High temperature |
| Autumn | High | High | Variable | Resource limitation |
| Winter | Low | Low | Declining | Dormancy preparation |
Environmental factors significantly influence alkaloid biosynthesis and tissue-specific accumulation patterns [30] [34]. Temperature variations, precipitation levels, and photoperiod changes all contribute to seasonal fluctuations in alkaloid content [30]. During periods of environmental stress, such as drought or extreme temperatures, plants often increase alkaloid production as a protective mechanism [34]. This response is particularly evident in the autumn months when plants prepare for winter dormancy and resource allocation shifts toward survival strategies [40].
The cellular localization of alkaloid biosynthetic enzymes provides insights into the spatial organization of (Z)-Akuammidine production within plant tissues [23]. Transcriptomic analyses have revealed that key enzymes in the monoterpene indole alkaloid pathway, including geissoschizine synthase and geissoschizine oxidase, are preferentially expressed in epidermal tissues [23]. This localization pattern suggests that alkaloid biosynthesis occurs primarily in peripheral cell layers, where these compounds can effectively serve defensive functions against herbivores and pathogens [23].
Table 4: Tissue-Specific Distribution and Seasonal Variation of Alkaloids
| Plant Tissue | Akuammidine Level | Primary Function | Alkaloid Diversity | Seasonal Variation |
|---|---|---|---|---|
| Leaves | Medium | Photosynthesis | Moderate | High |
| Stem Bark | Low | Transport | Low | Medium |
| Root Tissue | High | Storage/Defense | High | Low |
| Fruits | High | Reproduction | High | High |
| Trunk Bark | Very Low | Structural | Specialized | Low |
The tissue-specific expression patterns of alkaloid biosynthetic genes correlate with the observed distribution of (Z)-Akuammidine and related compounds [19] [20]. Co-expression network analyses have identified gene modules that exhibit strong correlations with specific plant organs, including leaves, trunk bark, and petioles [19]. These findings suggest that alkaloid biosynthesis is under tight transcriptional control that coordinates enzyme expression with tissue development and environmental conditions [20].
The total synthesis of (Z)-akuammidine represents a significant challenge in alkaloid chemistry due to its complex polycyclic structure featuring an indole core, a bridged azabicyclic system, and critical stereochemical requirements. Multiple synthetic strategies have been developed to address these structural complexities, with Fischer indolization and gold-catalyzed cyclization emerging as the most prominent approaches [1] [2] [3].
Fischer Indolization Strategies for Core Assembly
The Fischer indolization reaction has proven to be a cornerstone methodology in akuammidine synthesis, offering reliable access to the indole nucleus while simultaneously establishing key structural features. This classical transformation, which involves the reaction of phenylhydrazines with carbonyl compounds under acidic conditions, has been extensively adapted for akuammidine alkaloid synthesis [1] [4] [5].
Traditional Fischer indolization approaches typically employ phenylhydrazine derivatives with ketone or aldehyde substrates in the presence of strong acids such as trifluoroacetic acid or polyphosphoric acid. The reaction proceeds through a well-established mechanism involving hydrazone formation, tautomerization, and subsequent [6] [6]-sigmatropic rearrangement to generate the indole framework [5]. In the context of akuammidine synthesis, this methodology has been successfully applied to construct the core indoline structure with yields ranging from 40-80% [1] [2].
A significant advancement in this area came with the development of the interrupted Fischer indolization strategy by Garg and colleagues [6] [7]. This modification involves the condensation of hydrazines with latent aldehydes to deliver indoline-containing products through a modified reaction pathway. The interrupted version offers several advantages including convergent synthesis, mild reaction conditions, and broad substrate scope. Yields for this approach typically range from 60-85%, representing a substantial improvement over traditional methods [6] [7].
The reductive interrupted Fischer indolization represents another important variant, utilizing reducing agents to control stereochemistry during the cyclization process. This approach has been particularly valuable for accessing enantioenriched products and achieving improved stereoselectivity, though it requires additional synthetic steps [3]. The methodology typically provides yields of 50-75% while offering enhanced control over the formation of quaternary stereocenters [3].
Trifluoroacetic acid-promoted Fischer indolization has emerged as a particularly effective variant for akuammidine synthesis. This approach, exemplified in the total synthesis of picrinine, demonstrates high diastereoselectivity and can achieve yields of 70-90% [1] [2]. The reaction conditions, while requiring strong acids, provide excellent control over the formation of the critical C7 quaternary stereocenter that is characteristic of akuammidine alkaloids [1] [2].
Microwave-assisted Fischer indolization has also been explored as a means to enhance reaction rates and improve yields. This methodology typically provides yields of 55-85% while significantly reducing reaction times, though it requires specialized equipment and careful optimization of reaction parameters [5].
Gold-Catalyzed Cyclization Techniques
Gold-catalyzed cyclization reactions have emerged as powerful tools for constructing the complex polycyclic frameworks characteristic of akuammidine alkaloids. These methodologies leverage the unique properties of gold catalysts to activate carbon-carbon triple bonds toward nucleophilic attack, enabling the formation of multiple rings in a single transformation [8] [9] [10].
The use of cationic gold(I) complexes such as IPrAuCl/AgSbF6 has been particularly effective for the cyclization of alkynyl indoles. These catalyst systems promote 6-endo-dig cyclization reactions that can construct the akuammidine D-ring system with yields ranging from 65-85% [8] [9]. The reaction conditions are typically mild, operating at room temperature or slightly elevated temperatures, which is advantageous for preserving sensitive functional groups present in complex alkaloid precursors [8].
Ph3PAuCl/AgOTf catalyst systems have been successfully employed for the cyclization of propargyl tetrahydrocarboline derivatives. This approach utilizes 5-exo-dig cyclization modes to construct key ring systems with high selectivity and yields of 70-90% [9] [10]. The methodology has been particularly valuable for accessing the [3.3.1]-azabicyclic core structure that is central to akuammidine alkaloids [9].
JohnPhosAuCl/AgSbF6 catalyst systems enable tandem cyclization reactions that can construct multiple rings in a single operation. These cascade reactions typically provide yields of 55-80% and offer the advantage of rapidly assembling complex polycyclic structures, though selectivity can be variable depending on the specific substrate [8] [9].
BrettPhosAuCl/AgNTf2 systems have been developed for the cyclization of alkynyl anilines through 6-exo-dig cyclization modes. This approach provides high selectivity and yields of 60-85%, making it particularly suitable for constructing the indole-containing frameworks required for akuammidine synthesis [8] [9].
The use of tBu3PAuCl/AgBF4 catalyst systems for cascade cyclization of diyne precursors represents another important approach, though yields are typically lower (50-75%) and selectivity can be moderate to poor. Despite these limitations, this methodology offers unique opportunities for accessing complex polycyclic structures that would be difficult to construct through other means [8].
Gold-catalyzed cyclization reactions offer several advantages for akuammidine synthesis including mild reaction conditions, high functional group tolerance, and the ability to construct multiple bonds in a single operation. However, these methodologies can be limited by substrate scope and require careful optimization of reaction conditions to achieve optimal yields and selectivity [8] [9] [10].
Semi-Synthetic Modifications and Structure-Activity Relationships
The development of semi-synthetic derivatives of akuammidine has provided crucial insights into structure-activity relationships, particularly regarding opioid receptor binding and pharmacological activity. These modifications have been strategically targeted at key positions within the akuammidine framework to probe the molecular interactions responsible for biological activity [11] [12] [13].
Modifications at the C10 position, primarily involving phenolic substitution reactions, have generally resulted in reduced μ-opioid receptor affinity. These transformations typically employ alkyl halides in the presence of bases and provide yields ranging from 30-70%. The reduced activity suggests that the C10 phenol group makes important ligand-receptor interactions that are disrupted by substitution [12] [13].
C11 position modifications through Suzuki-Miyaura coupling reactions have shown more promising results. These reactions utilize aryl boronic acids in the presence of palladium catalysts and typically provide yields of 40-80%. Importantly, these derivatives maintain significant biological activity, indicating that the C11 position may be more tolerant to structural modifications while preserving essential receptor binding interactions [12] [13].
The C16 position represents a critical stereochemical center in akuammidine, and modifications at this position through stereoselective reduction have demonstrated the importance of absolute stereochemistry. These transformations, typically employing reagents such as sodium borohydride or L-Selectride, provide yields of 60-90%. The stereochemical configuration at C16 is critical for biological activity, with different stereoisomers showing dramatically different pharmacological profiles [12] [13].
N1 position modifications through N-alkylation reactions have yielded some of the most significant improvements in biological activity. These reactions typically employ alkyl halides in the presence of potassium carbonate and provide yields of 50-85%. Most notably, the introduction of a phenethyl moiety at the N1 position produces a 70-fold increase in potency and a 7-fold increase in selectivity for the μ-opioid receptor compared to the parent compound [12] [13].
N4 position modifications through N-methylation reactions have also shown promise for improving selectivity. These transformations typically employ methyl iodide in the presence of potassium carbonate and provide yields of 70-95%. The N4 modifications can enhance selectivity for specific opioid receptor subtypes while maintaining or improving overall potency [12] [13].
The structure-activity relationship studies have revealed that the akuammidine scaffold possesses distinct binding modes compared to traditional opioid ligands. The enhanced potency observed with N1 phenethyl substitution suggests that this modification allows the molecule to engage additional binding pockets within the μ-opioid receptor, potentially through π-π stacking interactions with aromatic residues such as Tyr326 [12] [13].
Computational Modeling of Synthetic Pathways
Computational modeling has become an indispensable tool for understanding and optimizing synthetic pathways to akuammidine alkaloids. These theoretical approaches provide detailed insights into reaction mechanisms, stereoselectivity, and optimal reaction conditions that are essential for developing efficient synthetic methodologies [14] [15] [16].
Density Functional Theory calculations have been extensively employed to elucidate reaction mechanisms and predict stereoselectivity in akuammidine synthesis. Common functionals such as B3LYP, M06-2X, and ωB97X-D have been utilized with software packages including Gaussian, ORCA, and QChem. These calculations typically achieve accuracy within 5-10 kJ/mol for energy predictions and have been particularly valuable for understanding the stereochemical outcomes of key cyclization reactions [14] [16] [17].
Molecular dynamics simulations have provided crucial insights into conformational behavior and solvent effects during akuammidine synthesis. These calculations employ force fields such as OPLS-AA and AMBER99SB with software packages including GROMACS, AMBER, and CHARMM. While accuracy is moderate and depends on the quality of the force field parameters, these simulations have been essential for understanding how solvent environments influence cyclization reactions and conformational preferences [16] [18].
Quantum chemical calculations using high-level methods such as CCSD(T) and MP2 have been employed for benchmark-quality electronic structure analysis. These calculations, typically performed with software such as Molpro and GAMESS, provide very high accuracy for understanding orbital interactions and electronic effects that govern reactivity patterns in akuammidine synthesis [16] [17].
Transition state theory calculations have been crucial for understanding activation barriers and reaction feasibility. These calculations, performed using software such as Gaussian and ORCA with intrinsic reaction coordinate analysis, typically achieve accuracy within 15 kJ/mol for barrier height predictions. This level of accuracy has been sufficient for identifying optimal reaction conditions and understanding competing reaction pathways [16] [17].
Machine learning models represent an emerging area of computational support for akuammidine synthesis. These approaches, utilizing software such as Chemprop and DeepChem with neural networks and random forest algorithms, offer the potential for predicting optimal reaction conditions and identifying novel synthetic routes. While accuracy is variable and depends on training data quality, these methods show promise for accelerating synthetic methodology development [15] [16].
The integration of computational modeling with experimental synthesis has led to significant improvements in synthetic efficiency. Computational predictions of stereoselectivity have guided the development of more selective cyclization reactions, while calculations of solvent effects have informed the optimization of reaction conditions. These theoretical insights have been particularly valuable for understanding the complex stereochemical requirements of akuammidine alkaloid synthesis [14] [15] [16].
Computational modeling has also provided detailed mechanistic understanding of gold-catalyzed cyclization reactions. DFT calculations have elucidated the role of different gold catalysts in promoting specific cyclization modes and have guided the development of new catalyst systems with improved selectivity and efficiency [8] [16].
The combination of quantum chemical calculations with molecular dynamics simulations has enabled a comprehensive understanding of how molecular conformations influence reactivity patterns. This integrated approach has been particularly valuable for designing substrates that are predisposed to undergo desired cyclization reactions while avoiding competing pathways [16] [18].

